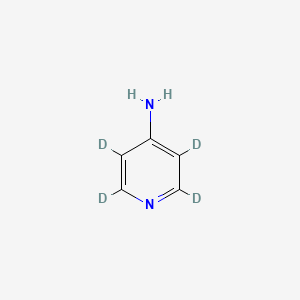

4-Amino(pyridine-d4)

Description

Contextualization of Deuterated Heterocycles in Modern Chemical Research

Deuterated heterocycles, which are cyclic organic compounds containing atoms of at least two different elements and where one or more hydrogen atoms have been replaced by deuterium (B1214612), are at the forefront of modern chemical research. The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces a subtle yet significant change in mass, which can profoundly influence the molecule's properties without altering its fundamental chemical reactivity. This "isotope effect" is a cornerstone of mechanistic elucidation, allowing researchers to determine the rate-limiting steps of a reaction and to track the fate of specific atoms throughout a chemical transformation. d-nb.inforesearchgate.net

Furthermore, the distinct spectroscopic signature of deuterium makes it an invaluable probe in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. vulcanchem.com In complex biological systems, the use of deuterated compounds can simplify otherwise convoluted spectra and enable the differentiation of a labeled molecule from its naturally occurring, non-deuterated counterparts. vulcanchem.comacs.org The growing demand for these labeled compounds has spurred the development of innovative and efficient synthetic methodologies for their preparation. researchgate.net

Significance of Pyridine (B92270) Derivatives in Mechanistic Organic and Inorganic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in a vast array of chemical applications. Their unique electronic properties and ability to act as ligands for metal ions make them crucial components in catalysis, coordination chemistry, and the synthesis of complex organic molecules. acs.orgnih.gov In mechanistic studies, pyridine derivatives serve as model systems for understanding fundamental reaction principles, including aromatic substitution and the role of heteroatoms in influencing reactivity. cdnsciencepub.com

The aminopyridines, in particular, have garnered significant attention due to their biological activity. rsc.orgwikipedia.org 4-Aminopyridine (B3432731), for instance, is known to be a potassium channel blocker and has found applications in the medical field. rsc.orgwikipedia.orgijop.net The ability to modify the pyridine ring through isotopic labeling provides a powerful tool for investigating the mechanisms of action of these biologically active molecules.

Rationale for Deuterium Labeling of 4-Aminopyridine

The deuteration of 4-aminopyridine to produce 4-amino(pyridine-d4) is driven by several key advantages that this isotopically labeled compound offers for scientific investigation.

The replacement of hydrogen with deuterium at specific positions on the pyridine ring of 4-aminopyridine can have a measurable impact on reaction rates. This kinetic isotope effect provides direct evidence for the involvement of a particular C-H bond cleavage in the rate-determining step of a reaction. d-nb.info By synthesizing different deuterated isotopomers of 4-aminopyridine and studying their reactivity, chemists can map out complex reaction pathways and gain a deeper understanding of the underlying mechanisms. For example, studies on the reaction of phenyllithium (B1222949) with deuterated pyridines have helped to clarify the addition-elimination mechanism of nucleophilic aromatic substitution. cdnsciencepub.com

The presence of deuterium in 4-amino(pyridine-d4) provides significant advantages in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals from the deuterated positions are absent, leading to a simplified spectrum that can be easier to interpret, especially in complex mixtures. vulcanchem.comresearchgate.net Conversely, ²H NMR can be used to directly observe the deuterated positions. In solid-state NMR, deuteration can reduce proton-induced spin diffusion, leading to improved resolution in studies of ligand-receptor interactions. vulcanchem.com

Mass Spectrometry (MS): The increased molecular weight of 4-amino(pyridine-d4) compared to its non-deuterated counterpart allows for easy differentiation by mass spectrometry. vulcanchem.com This is particularly useful in pharmacokinetic studies where the deuterated compound can be used as an internal standard for the accurate quantification of the non-deuterated drug in biological samples. vulcanchem.comacs.org High-resolution mass spectrometry can readily distinguish between the molecular ion clusters of the two compounds. vulcanchem.com

Infrared (IR) and Raman Spectroscopy: The change in mass upon deuteration alters the vibrational frequencies of the C-D bonds compared to the C-H bonds. This shift in the IR and Raman spectra can provide valuable information about the molecular structure and bonding. For instance, the C-H stretching vibrations of 4-aminopyridine are shifted to lower frequencies upon deuteration. nih.gov

The synthesis of isotopically labeled compounds, including 4-amino(pyridine-d4), presents its own set of challenges. These include achieving high levels of isotopic enrichment, controlling the regioselectivity of the labeling, and developing cost-effective and scalable synthetic routes. researchgate.netresearchgate.net

Several methods have been explored for the deuteration of pyridines. Direct H/D exchange in the presence of a deuterium source like D₂O and a catalyst is a common approach. vulcanchem.comnih.gov Other strategies involve the use of organometallic reagents or multi-step synthetic sequences starting from deuterated precursors. cdnsciencepub.comrsc.org Recent advancements in synthetic methodology, such as those utilizing Zincke imine intermediates, are providing more general and efficient routes to isotopically labeled pyridines. acs.orgnih.govchemrxiv.orgresearchgate.net The development of these methods is crucial for making deuterated compounds like 4-amino(pyridine-d4) more accessible to the wider scientific community.

Chemical Compound Information

| Compound Name |

| 4-Amino(pyridine-d4) |

| 4-Aminopyridine |

| Pyridine |

| Deuterium |

| Protium |

| Phenyllithium |

| D₂O (Deuterium oxide) |

Comparative Properties of 4-Aminopyridine and 4-Amino(pyridine-d4)

| Property | 4-Aminopyridine | 4-Amino(pyridine-d4) |

| Molecular Formula | C₅H₆N₂ | C₅H₂D₄N₂ |

| Molecular Weight ( g/mol ) | 94.11 | ~98.14 |

| ¹H NMR | Aromatic signals present | Reduced or absent aromatic proton signals |

| Mass Spectrometry [M+H]⁺ | m/z 95.08 | m/z ~99.11 |

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2 |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2,3,5,6-tetradeuteriopyridin-4-amine |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D |

InChI Key |

NUKYPUAOHBNCPY-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H] |

Canonical SMILES |

C1=CN=CC=C1N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Amino Pyridine D4

Historical Evolution of Deuterated Pyridine (B92270) Synthesis

The journey to create selectively deuterated pyridines has seen a significant evolution in synthetic techniques. Early methods often relied on harsh conditions, such as the use of superheated deuterium (B1214612) oxide, which could achieve extensive but often non-selective deuteration. acs.org The advent of transition metal catalysis marked a pivotal advancement, enabling more controlled and selective hydrogen isotope exchange (HIE) reactions. researchgate.netunimi.itchemrxiv.org Catalysts based on iridium, palladium, and nickel became instrumental, often utilizing directing groups within the substrate to guide deuteration to specific positions (e.g., ortho to a coordinating group). thieme-connect.comuni-rostock.deuni-rostock.de

In recent years, the field has expanded to include metal-free approaches. Base-mediated deuteration protocols, employing reagents like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), have emerged as powerful tools for labeling positions that are electronically activated for deprotonation. unimi.itchemrxiv.orgd-nb.info These methods complement transition metal-catalyzed reactions, which typically target different sites. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, underscoring the pharmaceutical industry's interest and validating the "deuterium switch" strategy. nih.govrsc.org This has spurred further innovation, including the development of electrochemical methods for pyridine deuteration, offering a mild, metal-free, and acid/base-free alternative. researchgate.net

Ring Deuteration Strategies for 4-Amino(pyridine-d4)

The primary strategy for synthesizing 4-Amino(pyridine-d4) is through the direct deuteration of the 4-aminopyridine (B3432731) ring via hydrogen-deuterium exchange (HIE). vulcanchem.com This approach is advantageous as it allows for the introduction of deuterium in a late stage of the synthesis. The regioselectivity of the exchange—which positions on the pyridine ring are deuterated—can be precisely controlled by the choice of catalyst and reaction conditions (acidic, basic, or neutral). vulcanchem.comresearchgate.net

HIE protocols are the most common and versatile methods for preparing 4-Amino(pyridine-d4). These reactions involve the exchange of hydrogen atoms on the pyridine ring with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or DMSO-d₆.

Palladium-on-carbon (Pd/C) is a robust and widely used heterogeneous catalyst for H/D exchange reactions. marquette.edu For the synthesis of highly deuterated 4-aminopyridine, a method involving Pd/C catalysis with D₂O as the deuterium source has proven effective. In a typical procedure, 4-aminopyridine is heated with a catalytic amount of Pd/C in D₂O within a sealed pressure tube. acs.org This process, conducted at elevated temperatures (160–180 °C) for an extended period (48 hours), can achieve exceptional levels of deuterium incorporation, reaching up to 99.9%. acs.orgresearchgate.net

While effective for exhaustive deuteration, palladium catalysis can also be tailored for site-selective labeling. The regioselectivity is often governed by a concerted metalation-deprotonation (CMD) mechanism, where the choice of ligand and base can direct deuteration to specific C-H bonds, such as those ortho to the pyridine nitrogen. thieme-connect.com However, in the absence of specific directing groups, forcing conditions with Pd/C and D₂O tend to promote extensive exchange on the electron-rich pyridine ring. acs.orgcardiff.ac.uk

| Substrate | Catalyst/Reagents | Conditions | Deuteration Outcome | Reference(s) |

| 4-Aminopyridine | Pd/C, D₂O | 160–180 °C, 48 h | 99.9% deuteration on the pyridine ring | acs.org, researchgate.net |

| Pyridines (general) | Pd(TFA)₂, SPO ligand, Na₂CO₃, D₂O | 100 °C, 6 h | Selective ortho C-H deuteration | thieme-connect.com |

| Phenylacetic acids | Pd(OAc)₂, Pyridine template, [D₄]acetic acid | 80 °C, 24 h | Selective meta-C-H deuteration of the phenyl ring | nsf.gov, acs.org |

Base-mediated HIE offers a powerful, often metal-free, route to deuterated heterocycles. The choice of base and solvent system is critical for achieving the desired selectivity.

A common and effective system is the use of potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (DMSO-d₆). d-nb.info This combination generates a small amount of the highly basic dimsyl anion (the conjugate base of DMSO) in situ. unimi.itchemrxiv.org The dimsyl anion is capable of deprotonating the C-H bonds of the pyridine ring, particularly at the positions remote (meta and para) from the electron-withdrawing nitrogen atom. rsc.orgunimi.it The resulting pyridyl anion is then quenched by the deuterated solvent, incorporating deuterium into the ring. This method is generally effective for labeling positions that are not easily accessed by transition-metal catalysis. unimi.it

For substrates that are sensitive to strong bases, a milder system consisting of potassium carbonate (K₂CO₃) and 18-crown-6 (B118740) ether has been developed. researchgate.netosti.govosti.gov The 18-crown-6 coordinates to the potassium ion, increasing the solubility and effective basicity of the carbonate. nih.govrsc.org This system, often using a mixture of D₂O and DMSO-d₆, has been successfully employed for the selective deuteration of halopyridines. For instance, 3-bromopyridine (B30812) undergoes HIE exclusively at the 4-position, ortho to the bromo group, which enhances the acidity of the adjacent proton. researchgate.net This bromide can then serve as a handle for further chemical modifications. osti.govosti.gov

| Substrate | Reagents | Conditions | Deuteration Outcome | Reference(s) |

| Pyridines, N-Heteroarenes | KOtBu, DMSO-d₆ | ~100 °C | Selective deuteration at remote (meta/para) positions | rsc.org, d-nb.info, unimi.it |

| 3-Bromopyridines | K₂CO₃, 18-crown-6, D₂O/DMSO-d₆ | 80 °C | Selective deuteration at the 4-position | researchgate.net, unimi.it, chemrxiv.org |

Microwave irradiation has emerged as a key technology for accelerating chemical reactions, including H/D exchange. It offers significant advantages over conventional heating, primarily through dramatically reduced reaction times and often cleaner reaction profiles. researchgate.netcardiff.ac.uk

A highly efficient and catalyst-free method for the deuteration of 4-aminopyridine utilizes microwave heating in neutral D₂O. researchgate.netcornell.edu By simply heating 4-aminopyridine in D₂O in a sealed vessel at 190 °C for two hours under microwave irradiation, rapid and highly selective deuteration occurs at the C-2 and C-6 positions (ortho to the ring nitrogen). researchgate.netcornell.edu This regioselectivity contrasts with acid-mediated exchanges. For example, when 3-fluoro-4-aminopyridine is deuterated under microwave conditions, neutral D₂O leads to exchange at C-2 and C-6, whereas using acidic D₂O (with DCl) shifts the deuteration to the C-5 position. nih.gov This highlights the tunability of the method based on the reaction's pH. nih.govmdpi.com

| Substrate | Reagents | Conditions | Deuteration Outcome | Reference(s) |

| 4-Aminopyridines | Neutral D₂O | Microwave, 190 °C, 2 h | Selective H/D exchange at C-2 and C-6 | researchgate.net, cornell.edu |

| 3-Fluoro-4-aminopyridine | Neutral D₂O | Microwave, 170 °C, 12 h | 98% D at C-2, 48% D at C-6 | nih.gov |

| 3-Fluoro-4-aminopyridine | DCl in D₂O | Microwave, 170 °C, 12 h | 94% D at C-5 | nih.gov |

For achieving complete or exhaustive deuteration of the pyridine ring, the use of supercritical deuterium oxide (sc-D₂O) is a powerful, albeit aggressive, strategy. rsc.orgresearchgate.net When D₂O is heated and pressurized beyond its critical point (374 °C, 221 bar), it exhibits unique properties, including high diffusivity and altered polarity, making it a highly effective medium for H/D exchange. This method can overcome the kinetic barriers associated with cleaving less acidic C-H bonds, leading to the exchange of all hydrogen atoms on the aromatic ring. acs.orgresearchgate.net However, the requirement for very high temperatures (e.g., 420–430 °C) and specialized equipment limits its application to thermally robust molecules. thieme-connect.de

Microwave-Assisted Deuteration Techniques

De Novo Synthesis Approaches Utilizing Deuterated Precursors

De novo synthesis involves constructing the target molecule from simpler, isotopically enriched starting materials. illinois.edu This approach ensures the precise placement of deuterium atoms within the molecular framework. For 4-Amino(pyridine-d4), this would typically involve a multi-step synthesis starting from a deuterated pyridine core or another suitable precursor.

One established route to 4-aminopyridine proceeds via the reduction of 4-nitropyridine-N-oxide. semanticscholar.org A de novo synthesis of 4-Amino(pyridine-d4) could, therefore, begin with commercially available pyridine-d5 (B57733). The synthesis of heavy tetrahydropyridine (B1245486) complexes has been demonstrated starting from pyridine-d5, indicating the feasibility of using this precursor for further functionalization. nih.gov The pyridine-d5 can be oxidized to pyridine-d5-N-oxide, which is then nitrated to form 4-nitropyridine-d4-N-oxide. Subsequent reduction, for instance with iron in acetic acid or via catalytic hydrogenation, would yield the final product, 4-Amino(pyridine-d4). semanticscholar.org

Another synthetic pathway to 4-aminopyridine is the Hofmann degradation of isonicotinamide (B137802). google.com A de novo strategy would utilize isonicotinamide-d4, which could be synthesized from deuterated precursors, to produce 4-Amino(pyridine-d4) with a high yield and purity. google.com

Furthermore, methods for converting ¹⁴N-pyridines into their ¹⁵N-isotopologs through ring-opening to Zincke imine intermediates and subsequent ring-closure can also be adapted for deuteration. nih.govchemrxiv.org This process allows for the deuteration of the C3 and C5 positions, offering a pathway to higher mass isotopologs. nih.govchemrxiv.org

A general overview of a potential de novo synthesis is presented below:

| Step | Reactant | Reagents | Product |

| 1 | Pyridine-d5 | Oxidizing Agent (e.g., m-CPBA) | Pyridine-d5-N-oxide |

| 2 | Pyridine-d5-N-oxide | Nitrating Mixture (H₂SO₄/HNO₃) | 4-Nitropyridine-d4-N-oxide |

| 3 | 4-Nitropyridine-d4-N-oxide | Reducing Agent (e.g., Fe/CH₃COOH) | 4-Amino(pyridine-d4) |

This table outlines a conceptual de novo pathway. The specific reaction conditions would need to be optimized for deuterated compounds.

Chemo- and Regioselective Deuteration Techniques for Pyridine Ring Positions

Direct hydrogen-deuterium exchange (H/D exchange) on the pyridine ring is an alternative and often more atom-economical approach. mdpi.com These methods rely on catalysts or directing groups to achieve high chemo- and regioselectivity, enabling the replacement of specific hydrogen atoms with deuterium.

Directed deuteration utilizes functional groups to guide a catalyst to a specific C-H bond. Palladium-catalyzed reactions are common in this context. For instance, a pyridine-based template can be used to direct the deuteration to the meta-position of arenes. acs.org While this example involves deuterating a separate ring, the principle of using a coordinating group to direct the reaction is fundamental.

More directly applicable to the pyridine core, a palladium-catalyzed regioselective H/D exchange at the α-position (adjacent to the nitrogen atom) of pyridines has been achieved using a secondary phosphine (B1218219) oxide as an internal base. rsc.orgrsc.org This method effectively overcomes the conventional ortho-directing features of other systems. rsc.org

Another powerful technique involves using a removable directing group. A K₂CO₃/18-Crown-6 catalyzed system can achieve selective H/D exchange using a bromide as a directing group. osti.gov In the case of 4-bromopyridine, this method directs deuterium incorporation to both the C3 and C5 positions. osti.gov The bromide can subsequently be removed or used for further chemical transformations. osti.gov The N-oxide functional group can also serve to direct deuteration, favoring ortho-deuteration by increasing the acidity of the adjacent protons. chemrxiv.org

| Directing Group/Catalyst | Position(s) Deuterated | Reference |

| Secondary Phosphine Oxide / Pd-catalyst | α-position | rsc.orgrsc.org |

| Bromide / K₂CO₃/18-Crown-6 | C3 and C5 (on 4-bromopyridine) | osti.gov |

| N-oxide | ortho-position | chemrxiv.org |

Achieving site-selectivity without a classical directing group is also possible through various advanced methodologies. A notable strategy involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be isotopically labeled with high yield and exclusive regioselectivity. nih.gov

Electrochemical methods offer a green and highly selective alternative. A metal- and acid/base-free electrochemical approach has been developed for the C4-selective C-H deuteration of pyridine derivatives, using D₂O as the deuterium source at room temperature. nih.gov This method demonstrates high chemo- and regioselectivity. nih.gov

The reactivity of Zincke imine intermediates, formed by the ring-opening of pyridines, can be harnessed for site-selective deuteration at the C3 and C5 positions before ring-closure. nih.govchemrxiv.org Additionally, microwave-assisted H-D exchange reactions have been shown to provide rapid and regioselective deuteration, for example, on the methyl groups of dimethyl-bipyridines, highlighting the potential for selective labeling under specific conditions. rsc.org

Directed Deuteration Methodologies

Advanced Purification and Isotopic Enrichment Assessment of 4-Amino(pyridine-d4)

Following synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of the final compound. moravek.com

Chromatographic Techniques for Highly Pure Deuterated Samples

Chromatography is the cornerstone of purification for isotopically labeled compounds. moravek.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for purifying deuterated products to a high degree of chemical purity. moravek.comansto.gov.au Specialized variations, such as argentation HPLC, have proven effective in separating unlabeled compounds from their deuterium-labeled analogues, sometimes achieving baseline resolution. nih.gov

Other common techniques include flash chromatography and column chromatography, which are often used for the initial separation and purification of the target product from the reaction mixture. ansto.gov.augoogle.com For specific applications, multi-column chromatographic procedures may be developed to remove even trace impurities. rsc.org The choice of chromatographic method depends on the scale of the synthesis and the required purity level of the final 4-Amino(pyridine-d4) sample.

Quantification of Deuterium Incorporation Levels

Accurately determining the level and position of deuterium incorporation is a critical final step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. wikipedia.org

¹H NMR Spectroscopy: The degree of deuterium incorporation at specific sites can be calculated by comparing the integration of the signal for a partially deuterated position against a signal corresponding to a non-labeled position within the molecule. uni-rostock.de

| Analytical Technique | Information Provided |

| ¹H NMR Spectroscopy | Site-specific deuterium incorporation levels |

| ¹³C NMR Spectroscopy | Confirms structure and splitting patterns change upon deuteration |

| ²H NMR Spectroscopy | Directly observes deuterium signals |

| High-Resolution Mass Spectrometry (HRMS) | Overall deuterium incorporation and isotopic distribution |

Scale-Up Considerations for Laboratory and Industrial Synthesis of 4-Amino(pyridine-d4)

Transitioning the synthesis of 4-Amino(pyridine-d4) from the laboratory bench to an industrial scale introduces a unique set of challenges that require careful consideration of efficiency, cost, safety, and regulatory compliance. The scale-up process must address not only the deuteration step but also the entire manufacturing chain, from raw materials to the final, purified product.

Choice of Synthetic Route and Precursor Availability

The industrial production of 4-Amino(pyridine-d4) typically relies on the deuteration of its non-deuterated counterpart, 4-aminopyridine. Therefore, a scalable and economical synthesis of the 4-aminopyridine starting material is paramount. Several industrial methods for synthesizing 4-aminopyridine exist, including:

Hofmann Degradation: This method uses isonicotinamide as a precursor. A patented process describes improvements that increase the yield to over 90% and purity to greater than 99% by using a specific catalyst system. google.com

From 4-Pyridinecarbonitrile: A one-pot process starting from 4-pyridinecarbonitrile has been developed, which is advantageous regarding environmental impact, yield, and product purity, avoiding the isolation of intermediates. google.com

From Pyridine: A common commercial route starts from pyridine, which is converted to 4-nitropyridine-N-oxide and then reduced to 4-aminopyridine. mdpi.orgsemanticscholar.org

The selection of the deuteration strategy for scale-up hinges on factors like isotopic purity requirements, cost of reagents, and process complexity. Direct H/D exchange on 4-aminopyridine is often preferred due to its atom economy, provided that high deuterium incorporation can be consistently achieved.

Process Optimization and Equipment

Scaling up the deuteration reaction requires moving from laboratory glassware to robust industrial reactors capable of handling the required process conditions.

Reactor Design: For methods requiring high temperatures and pressures, such as microwave-assisted or sealed-tube reactions, specialized industrial reactors are necessary. thieme-connect.deacs.org The material of construction must be compatible with all reactants and conditions to prevent corrosion and contamination.

Deuterium Source Management: Deuterium oxide (D₂O) is the most common deuterium source. On an industrial scale, the cost of D₂O becomes a significant factor. Therefore, developing efficient processes for the recovery and recycling of D₂O is crucial for economic viability.

Catalyst Handling: If a heterogeneous catalyst like Pd/C is used, the industrial process must include steps for efficient catalyst filtration, recovery, and potential regeneration to minimize costs and waste. acs.org The complete removal of the catalyst from the final product is a critical quality control step.

Energy Consumption: The energy required for heating the reaction mixture to temperatures as high as 190 °C is a major operational cost. thieme-connect.de The efficiency of heat transfer in large reactors must be optimized.

Purification and Quality Control

The isolation and purification of 4-Amino(pyridine-d4) on a large scale must be efficient and yield a product of high chemical and isotopic purity.

Downstream Processing: Post-reaction work-up may involve neutralization, extraction with organic solvents (such as ethyl acetate (B1210297) or benzene), and concentration. mdpi.orgsemanticscholar.org The final product is often purified by recrystallization. google.com Solvent selection must consider safety, environmental impact, and recovery efficiency.

Analytical Controls: Robust in-process and final product quality control is essential. This includes analytical methods like HPLC for chemical purity and NMR and mass spectrometry to confirm the level and location of deuterium incorporation. acs.org These methods must be validated for the manufacturing environment.

A comparison of laboratory and potential industrial parameters is outlined below.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Starting Material | Grams of 4-aminopyridine | Kilograms to tons; requires a cost-effective, scalable source. |

| Deuterium Source | Milliliters to liters of D₂O | Large volumes; D₂O recovery and recycling are critical for cost-effectiveness. |

| Reaction Vessel | Sealed microwave tubes, pressure flasks | Large-scale, high-pressure chemical reactors. |

| Catalyst | Milligrams to grams of Pd/C | Kilogram quantities; requires efficient filtration, recovery, and regeneration systems. |

| Purification | Chromatography, simple extraction | Multi-step extraction, large-scale crystallization, and filtration. |

| Analytical | ¹H NMR, Mass Spectrometry | Validated HPLC, NMR, and MS methods for routine quality control. |

By carefully addressing these considerations, the sophisticated laboratory methods for synthesizing 4-Amino(pyridine-d4) can be successfully translated into a reliable and economical industrial manufacturing process.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino Pyridine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Amino(pyridine-d4), providing detailed information about the atomic-level structure, deuterium (B1214612) incorporation, and molecular dynamics. The substitution of hydrogen with deuterium atoms significantly alters the NMR properties of the molecule, which can be leveraged for comprehensive characterization.

Deuterium (²H) NMR spectroscopy serves as a direct and definitive method for confirming the presence and location of deuterium atoms within the 4-Amino(pyridine-d4) molecule. Unlike proton NMR, which confirms deuteration by the absence of signals, ²H NMR directly detects the deuterium nuclei. The ²H NMR spectrum provides quantitative information on the degree of deuteration and isotopic purity at specific sites. For 4-Amino(pyridine-d4), where the four hydrogen atoms on the pyridine (B92270) ring are replaced by deuterium, the ²H NMR spectrum would exhibit signals corresponding to the deuterated positions, confirming the success of the isotopic labeling. vulcanchem.com The integration of these signals allows for the calculation of isotopic enrichment levels. High-resolution mass spectrometry is another technique that can be used to confirm the level of deuteration, with studies showing the ability to achieve at least 99.9% deuteration. nih.govresearchgate.net

Deuterium NMR relaxation time measurements offer profound insights into the molecular dynamics of 4-Amino(pyridine-d4). The spin-lattice (T₁) and spin-spin (T₂) relaxation times of deuterium nuclei are highly sensitive to the rate and nature of molecular motions, such as rotational tumbling and internal rotations. numberanalytics.com Deuterium nuclei generally have relatively long relaxation times, which can be measured to probe molecular dynamics. numberanalytics.com

The study of relaxation processes is crucial for understanding the behavior of the molecule in solution. numberanalytics.com For instance, deuteration at specific carbon positions is a known strategy to prolong the T₁ relaxation times of ¹³C nuclei, which is particularly valuable in advanced NMR experiments like dissolution Dynamic Nuclear Polarization (d-DNP). ismrm.org By measuring the ²H relaxation rates, it is possible to characterize the anisotropic rotational diffusion of the molecule, providing a detailed picture of its dynamic behavior. utoronto.ca

Proton (¹H) NMR spectroscopy is a fundamental tool for verifying the successful deuteration of 4-aminopyridine (B3432731). The analysis focuses on the disappearance of signals corresponding to the protons on the pyridine ring and the characterization of any remaining, or residual, proton signals.

In the standard ¹H NMR spectrum of non-deuterated 4-aminopyridine, the aromatic protons appear as distinct signals. Specifically, the protons at the C-3 and C-5 positions (meta to the amino group) typically resonate at a chemical shift (δ) of around 6.71 ppm, while the protons at the C-2 and C-6 positions (ortho to the amino group) appear further downfield at approximately 8.07 ppm. nih.govacs.org

Upon successful deuteration to form 4-Amino(pyridine-d4), these characteristic aromatic signals are absent from the ¹H NMR spectrum, providing clear evidence of deuterium substitution at all four ring positions. nih.govacs.org The only remaining proton signals would be from the amino (-NH₂) group and any residual, non-deuterated impurities. vulcanchem.com The amino protons themselves are often subject to exchange with deuterium when a deuterated solvent such as deuterium oxide (D₂O) is used for the NMR analysis, which would also lead to the disappearance of their signal. nih.govresearchgate.net

Interactive Table 1: Comparative ¹H NMR Chemical Shifts of 4-Aminopyridine and 4-Amino(pyridine-d4)

| Compound | Proton Position | Expected Chemical Shift (δ, ppm) | Observation in 4-Amino(pyridine-d4) |

| 4-Aminopyridine | H-2, H-6 | ~8.07 nih.govacs.org | Absent nih.govacs.org |

| 4-Aminopyridine | H-3, H-5 | ~6.71 nih.govacs.org | Absent nih.govacs.org |

| 4-Aminopyridine | -NH₂ | Variable, ~6.03 (can exchange) nih.govacs.org | May be absent in D₂O due to H/D exchange nih.govresearchgate.net |

Carbon-13 (¹³C) NMR spectroscopy provides further structural verification and reveals subtle electronic effects resulting from deuteration. In ¹³C NMR, each unique carbon atom in a molecule gives a distinct signal. libretexts.org For the parent compound, 4-aminopyridine, the carbon signals have been reported at approximately δ 110.3 (C-3, C-5), 149.7 (C-2, C-6), and 156.8 (C-4). rsc.org

When hydrogen is replaced by deuterium, the chemical shifts of the adjacent carbon nuclei are affected. This phenomenon is known as the deuterium isotope effect. The primary isotope effect, observed on the carbon atom directly bonded to deuterium (C-D), causes a characteristic upfield shift (a decrease in the ppm value) in the ¹³C signal. This is due to the slightly different vibrational energy levels of the C-D bond compared to the C-H bond. Secondary isotope effects can also be observed on carbons that are two or more bonds away from the deuterium atom. nih.gov

For 4-Amino(pyridine-d4), the signals for the deuterated carbons (C-2, C-3, C-5, and C-6) are expected to be shifted slightly upfield compared to their positions in the non-deuterated molecule. The C-4 carbon, being bonded to the amino group and not directly to deuterium, would experience a much smaller secondary isotope effect, if any. The observation of these upfield shifts provides another layer of confirmation for the deuteration and its specific locations.

Interactive Table 2: ¹³C NMR Chemical Shifts for 4-Aminopyridine and Predicted Shifts for 4-Amino(pyridine-d4)

| Carbon Position | 4-Aminopyridine Chemical Shift (δ, ppm) rsc.org | Predicted Effect in 4-Amino(pyridine-d4) | Predicted Chemical Shift (δ, ppm) |

| C-4 | 156.8 | Minimal secondary isotope effect | ~156.8 |

| C-2, C-6 | 149.7 | Primary isotope effect (upfield shift) | < 149.7 |

| C-3, C-5 | 110.3 | Primary isotope effect (upfield shift) | < 110.3 |

Proton NMR (¹H NMR) Analysis of Residual Protons and Coupling Patterns

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly effective for characterizing the isotopic substitution in 4-Amino(pyridine-d4). These methods probe the vibrational modes of a molecule's chemical bonds. The frequency of these vibrations is directly related to the masses of the atoms involved; consequently, substituting the lighter hydrogen (¹H) with the heavier deuterium (²H) isotope leads to a predictable and significant shift in the vibrational frequencies of the associated bonds. vulcanchem.com

The most prominent change observed in the vibrational spectra of 4-Amino(pyridine-d4) compared to its non-deuterated counterpart is the appearance of carbon-deuterium (C-D) vibrational modes and the concurrent disappearance of carbon-hydrogen (C-H) modes.

In the FT-IR and Raman spectra of 4-aminopyridine, the C-H stretching vibrations of the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. researchgate.net Upon deuteration, these bands are replaced by C-D stretching vibrations, which occur at significantly lower frequencies due to the increased mass of deuterium. These C-D stretching modes are expected to be found in the 2000–2300 cm⁻¹ range. nih.govresearchgate.net

Similarly, C-H bending (or deformation) modes, which appear at lower frequencies than stretching modes in the fingerprint region of the spectrum, also shift to even lower wavenumbers upon deuteration to become C-D bending modes. For example, the C=C stretching vibrations of the pyridine ring in 4-aminopyridine are observed around 1436-1602 cm⁻¹, and these are generally less affected by deuteration than the modes involving direct hydrogen movement. researchgate.net The identification of strong bands in the C-D stretching region and the absence of bands in the C-H stretching region serve as unambiguous proof of successful deuteration of the pyridine ring.

Interactive Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds

| Vibrational Mode | General C-H Frequency Range (cm⁻¹) | Predicted C-D Frequency Range (cm⁻¹) |

| Aromatic Stretching | 3000 - 3100 researchgate.net | 2000 - 2300 nih.govresearchgate.net |

| In-plane Bending | 1000 - 1300 | Lower frequency than C-H equivalent |

| Out-of-plane Bending | 675 - 900 | Lower frequency than C-H equivalent |

Analysis of Isotopic Shifts in Vibrational Frequencies

The substitution of hydrogen with its heavier isotope, deuterium, in 4-aminopyridine to form 4-Amino(pyridine-d4) induces noticeable shifts in the vibrational frequencies of the molecule. This phenomenon, known as an isotopic shift, is a powerful tool in vibrational spectroscopy for assigning specific vibrational modes. The frequency of a molecular vibration is dependent on the masses of the vibrating atoms and the force constant of the bond between them. When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the vibrating system increases, leading to a decrease in the vibrational frequency, often referred to as a downshift. libretexts.org

In 4-Amino(pyridine-d4), the most significant isotopic shifts are observed for vibrational modes directly involving the deuterium atoms. The C-D stretching vibrations appear in a distinct region of the infrared (IR) and Raman spectra, typically between 2100 and 2200 cm⁻¹, which is significantly lower than the C-H stretching vibrations found in the non-deuterated analogue, 4-aminopyridine (4-AP). vulcanchem.com The N-H stretching vibrations of the amino group, however, remain largely unaffected, appearing around 3350 cm⁻¹ in the IR spectrum. vulcanchem.com

A normal coordinate analysis, which has been performed for 4-aminopyridine and its deuterated species, allows for a detailed assignment of the vibrational modes. researchgate.net By comparing the experimental spectra of 4-AP and 4-Amino(pyridine-d4) with theoretical calculations, such as those using Density Functional Theory (DFT), a comprehensive understanding of the vibrational dynamics can be achieved. researchgate.netnih.gov For instance, the C-H in-plane and out-of-plane bending modes in 4-AP are replaced by C-D bending modes in the deuterated compound, which appear at lower frequencies. This isotopic effect is not limited to the substituted positions but can also influence other vibrations in the molecule to a lesser extent due to vibrational coupling. libretexts.org

Table 1: Comparison of Key Vibrational Frequencies for 4-Aminopyridine and 4-Amino(pyridine-d4)

| Vibrational Mode | 4-Aminopyridine (cm⁻¹) | 4-Amino(pyridine-d4) (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| N-H Asymmetric Stretch | ~3436 researchgate.net | ~3350 vulcanchem.com | Minor |

| C-H Stretch (aromatic) | ~3000-3100 | - | - |

| C-D Stretch (aromatic) | - | ~2100-2200 vulcanchem.com | Significant |

| C=N Stretch (ring) | ~1602 researchgate.net | Shifted | Moderate |

| C=C Stretch (ring) | ~1507, 1436 researchgate.net | Shifted | Moderate |

| C-H Bend (in-plane) | ~1192 libretexts.org | - | - |

| C-D Bend (in-plane) | - | ~876 libretexts.org | Significant |

Note: The values presented are approximate and can vary based on the experimental conditions (e.g., solid state vs. solution) and the specific spectroscopic technique used (IR or Raman).

Conformational Insights from Vibrational Data

Conformational analysis, often carried out using DFT calculations, helps in predicting the most stable molecular structure. redalyc.org By comparing the calculated vibrational frequencies for different possible conformers with the experimental IR and Raman spectra, the preferred conformation in the ground state can be determined. For molecules like 4-aminopyridine and its derivatives, the rotational barrier of the amino group and the degree of pyramidalization at the nitrogen atom are of interest. The vibrational data can help to establish whether the amino group is planar or slightly pyramidal.

Furthermore, intermolecular interactions, such as hydrogen bonding, significantly influence the vibrational frequencies. In the solid state, N-H···N hydrogen bonds are expected to form between molecules of 4-Amino(pyridine-d4), leading to shifts in the N-H stretching and bending modes compared to the gas phase or in a non-polar solvent. nih.gov The analysis of these shifts provides information about the strength and nature of the hydrogen bonding network within the crystal lattice.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Confirmation of Deuteration and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the successful deuteration of 4-aminopyridine and for assessing its isotopic purity. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions.

In the case of 4-Amino(pyridine-d4), the expected molecular formula is C₅H₂D₄N₂. The monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. For the non-deuterated 4-aminopyridine (C₅H₆N₂), the calculated m/z for the [M+H]⁺ ion is 95.0607. vulcanchem.com In contrast, for 4-Amino(pyridine-d4) (C₅H₃D₄N₂⁺), the calculated m/z for the [M+H]⁺ is 99.0858. vulcanchem.com The observed mass in an HRMS experiment should match this calculated value within a few parts per million (ppm), providing strong evidence for the incorporation of four deuterium atoms.

The isotopic distribution pattern observed in the mass spectrum also serves as a confirmation of deuteration. The presence of ions corresponding to partially deuterated species (e.g., d1, d2, d3) or the absence of the non-deuterated compound can be quantified to determine the isotopic purity of the sample. This is crucial for applications where a high degree of deuteration is required.

Table 2: Calculated and Observed m/z Values for Protonated 4-Aminopyridine and 4-Amino(pyridine-d4)

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |

| 4-Aminopyridine | C₅H₇N₂⁺ | 95.0607 vulcanchem.com | Typically within ± 5 ppm |

| 4-Amino(pyridine-d4) | C₅H₃D₄N₂⁺ | 99.0858 vulcanchem.com | Typically within ± 5 ppm |

Fragmentation Pathway Analysis and Deuterium Retention/Loss in MS

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the protonated 4-Amino(pyridine-d4) ion. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragments provides structural information and insights into the stability of the deuterated molecule.

The fragmentation of 4-aminopyridine typically involves the loss of small neutral molecules such as HCN or NH₃. In the case of 4-Amino(pyridine-d4), the masses of the fragment ions will indicate whether the deuterium atoms are retained or lost during fragmentation. This information is valuable for understanding the fragmentation mechanism and can be used to distinguish between different isomers if applicable.

For example, the loss of HCN from the protonated 4-aminopyridine (m/z 95) results in a fragment ion at m/z 68. For 4-Amino(pyridine-d4) (m/z 99), if the deuterium atoms are retained on the charged fragment, the corresponding loss would still be HCN (27 Da), resulting in a fragment at m/z 72. However, if a deuterium atom is involved in the lost neutral molecule (e.g., DCN), the fragment ion would be observed at a different m/z value. The study of these fragmentation pathways, often aided by deuterium labeling, is a well-established method for elucidating complex fragmentation mechanisms. osu.educdnsciencepub.comdphen1.comwvu.edudea.gov

Solid-State Characterization Techniques

Single-Crystal X-ray Diffraction for Structural Confirmation and Impact of Deuteration on Crystal Packing

More significantly, comparing the crystal structure of 4-Amino(pyridine-d4) with that of its non-deuterated counterpart, 4-aminopyridine, can reveal the subtle yet important effects of deuteration on crystal packing. The substitution of hydrogen with deuterium can alter intermolecular forces, particularly hydrogen bonds. rsc.org While often considered a minor perturbation, H/D isotopic substitution can sometimes lead to a phenomenon known as "isotopic polymorphism," where the deuterated and non-deuterated compounds crystallize in different space groups or have significantly different unit cell parameters. rsc.org

In the case of pyridine derivatives, differences between C-H···N and C-D···N intermolecular interactions have been observed to cause isotopic polymorphism. rsc.org The crystal packing of 4-aminopyridine is known to be influenced by N-H···N hydrogen bonds and π-π stacking interactions. conicet.gov.ar The deuteration of the pyridine ring in 4-Amino(pyridine-d4) could potentially modify the geometry and strength of these interactions. For instance, the C-D bond is slightly shorter than the C-H bond, which could lead to a contraction of the crystal lattice. rsc.org These structural changes, though small, can have a measurable impact on the physical properties of the material. The analysis of crystal structures of fluorinated pyridines has also shown how substituents can significantly alter crystal packing. acs.org

Inelastic Neutron Scattering (INS) for Dynamics of Deuterated Species

Inelastic Neutron Scattering (INS) is a powerful technique for investigating the dynamics of molecules, as it directly probes the vibrational and rotational motions of atoms. cross.or.jpepj-conferences.org When applied to deuterated species like 4-Amino(pyridine-d4), INS offers unique advantages due to the significant difference in the neutron scattering cross-sections of hydrogen and deuterium. epj-conferences.org The large incoherent scattering cross-section of hydrogen often dominates INS spectra, but its substitution with deuterium, which has a much smaller incoherent cross-section, allows for the clearer observation of other vibrational modes and minimizes background noise. epj-conferences.orgacs.org

Research on a copper oxalate (B1200264) complex containing 99.9% deuterated 4-aminopyridine demonstrated the effectiveness of deuteration in reducing incoherent scattering from hydrogen atoms, which is crucial for high-resolution INS measurements. acs.orgresearchgate.net This high level of deuteration was essential for studying the spinon spectrum of the material, as it minimized background noise that would otherwise obscure the subtle magnetic excitations. acs.orgresearchgate.net

The substitution of hydrogen with deuterium in the pyridine ring of 4-aminopyridine leads to predictable shifts in vibrational frequencies. acs.orgresearchgate.net For instance, the C-H stretching vibrations observed in the infrared and Raman spectra of undeuterated 4-aminopyridine around 3500 cm⁻¹ are shifted to a lower frequency range of 2000–3000 cm⁻¹ in the deuterated form due to the heavier mass of deuterium. acs.orgresearchgate.net Specifically, in 4-Amino(pyridine-d4), the C-D stretching vibrations are expected in the 2100–2200 cm⁻¹ region. vulcanchem.com

While direct INS studies focusing solely on the vibrational dynamics of isolated 4-Amino(pyridine-d4) are not extensively documented in the provided search results, the principles of the technique and data from related studies on similar deuterated molecules provide a strong basis for understanding its potential. For example, INS studies on deuterated 4-methyl-pyridine have successfully elucidated complex rotational dynamics and tunneling of the methyl group. aps.orgaps.org These studies showcase the sensitivity of INS to isotopic substitution and its ability to probe low-energy collective motions and quantum tunneling phenomena. aps.org

The application of INS to 4-Amino(pyridine-d4) would allow for a detailed characterization of its vibrational density of states. This would provide valuable experimental data to complement and validate theoretical calculations of its molecular dynamics. The technique is particularly well-suited to identify and assign low-frequency torsional and librational modes of the molecule, which are often difficult to observe with other spectroscopic methods.

Research Findings from Related Spectroscopic Studies:

While specific INS data for 4-Amino(pyridine-d4) is limited in the provided results, other spectroscopic techniques have provided valuable insights into its structure and properties.

Infrared and Raman Spectroscopy: Studies on the 4-aminopyridine cation and its deuterated derivatives have shown that the vibrational spectra are consistent with an iminium form. publish.csiro.au N-deuteration causes the disappearance of bands associated with the NH2 protons. publish.csiro.au

NMR Spectroscopy: ¹H NMR spectra of deuterated 4-aminopyridine confirm the substitution of hydrogen with deuterium, as the signals corresponding to the aromatic protons disappear. acs.org

The combination of these spectroscopic methods with future INS experiments would provide a comprehensive understanding of the structure and dynamics of 4-Amino(pyridine-d4).

Computational and Theoretical Investigations of 4 Amino Pyridine D4

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of 4-Amino(pyridine-d4). These methods, grounded in the principles of quantum mechanics, can predict various molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. columbia.edu It has become a favored tool for many computational chemists due to its balance of accuracy and computational cost. columbia.edu DFT calculations, often employing hybrid functionals like B3LYP and B3PW91, are used to optimize the geometry of molecules and study their electronic properties. dergipark.org.tr For instance, DFT methods have been successfully applied to study the electronic absorption spectra of pyridine (B92270) derivatives. dergipark.org.tr

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, also play a crucial role in understanding electronic structure. acs.org Methods like Hartree-Fock and Møller–Plesset perturbation theory (MP2) provide foundational insights into molecular geometries and energies. scispace.comuni-muenchen.de While single-reference methods like Configuration Interaction Singles (CIS) can be useful for estimating vertical excitation energies, they may be less reliable for describing the global properties of excited state potential energy surfaces. acs.org For more complex systems or higher accuracy, advanced methods and programs like Psi4, which incorporates a variety of ab initio techniques, are utilized. nih.gov

The electronic structure of pyridine, the parent compound of 4-aminopyridine (B3432731), is characterized by its aromatic nature, with six π electrons delocalized across the six-membered ring. numberanalytics.com The nitrogen atom's presence influences the molecular orbital energies and electron density distribution compared to benzene. numberanalytics.com

Prediction of Vibrational Frequencies and Isotopic Shifts

Computational methods are extensively used to predict the vibrational frequencies of molecules. For 4-aminopyridine (4-AP) and its isotopologues, normal coordinate analysis has been performed to assign vibrational modes. nih.gov These calculations often employ force fields like the Urey-Bradley force field, which are adjusted to match observed frequencies for both the parent molecule and its deuterated forms. nih.gov The calculated frequencies generally show good agreement with experimental data from FTIR and FT-Raman spectroscopy. derpharmachemica.com

The substitution of hydrogen with deuterium (B1214612), as in 4-Amino(pyridine-d4), leads to predictable shifts in vibrational frequencies. libretexts.org This isotopic substitution primarily affects the reduced mass of the vibrating system, causing a downshift in the frequency of the corresponding vibrational modes. libretexts.org This effect is most significant for modes directly involving the substituted atoms, such as N-H stretching and bending vibrations, and is a valuable tool for assigning spectral bands. derpharmachemica.comlibretexts.org For example, in studies of similar compounds, the N-H stretching frequencies are readily identified and their shifts upon deuteration can be accurately predicted. derpharmachemica.com

Below is a table showing a comparison of experimental and calculated vibrational frequencies for a related compound, 4-(1-aminoethyl)pyridine, which provides an example of the accuracy of these predictive methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP) (cm⁻¹) | Calculated Frequency (B3PW91) (cm⁻¹) |

| NH₂ Stretching | 3362, 3292 | 3432-3349 | 3420-3334 |

| NH₂ Bending (in-plane) | 1605 | 1595 | 1575 |

| Pyridine Ring Breathing | - | 971 | 953 |

| Data for 4-(1-aminoethyl)pyridine, a similar compound, illustrating the application of DFT methods in predicting vibrational frequencies. dergipark.org.tr |

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. numberanalytics.com For pyridine and its derivatives, the HOMO is typically a π orbital, while the LUMO is a π* orbital. numberanalytics.com The energies of these frontier orbitals, and the gap between them, provide insights into the electronic properties and reactivity of the molecule. dergipark.org.tr

The distribution of electron density in 4-aminopyridine is influenced by the nitrogen atom in the ring and the amino group. The nitrogen atom in the pyridine ring is a key site for metal coordination. numberanalytics.com Computational studies can map the electron density to visualize regions of high and low electron concentration, which is essential for understanding intermolecular interactions.

Tautomeric Equilibrium and Stability in Deuterated Systems

4-Aminopyridine can exist in two tautomeric forms: the amino form and the imino form. chimia.ch In the case of 4-aminopyridine, the amino form is significantly more stable and therefore predominates. chimia.ch This stability is attributed to the greater aromatic character of the amino form compared to the imino form. chimia.ch

The tautomeric equilibrium can be influenced by factors such as solvent polarity. chimia.chfrontiersin.org Computational studies using methods like DFT can be employed to calculate the relative energies of the tautomers and predict the equilibrium constant. scispace.com For deuterated systems like 4-Amino(pyridine-d4), the principles of tautomeric equilibrium remain the same, though subtle changes in vibrational zero-point energies due to deuterium substitution could slightly shift the equilibrium position. The protonated form of 4-aminopyridine is stabilized in the imino-like structure. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with the surrounding environment.

Investigation of Solvent Effects on 4-Amino(pyridine-d4)

The behavior of 4-Amino(pyridine-d4) in solution is influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a dynamic picture of the solvation process. nih.gov Such simulations can reveal how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties.

For instance, the effect of a solvent can be simulated using models like the integral equation formalism-polarized continuum model (IEF-PCM) in conjunction with DFT calculations to understand how the solvent environment influences electronic properties. dergipark.org.tr More explicit solvent models in MD simulations can provide detailed information on hydrogen bonding and other intermolecular forces between 4-Amino(pyridine-d4) and solvent molecules. nih.gov These simulations are valuable for interpreting experimental data obtained in solution and for understanding the role of the solvent in chemical processes involving the molecule.

Studies of Intermolecular Interactions and Self-Association

The intermolecular forces governing the behavior of 4-Amino(pyridine-d4) in various environments are a subject of significant computational interest. These studies focus on non-covalent interactions such as hydrogen bonding and π–π stacking, which dictate the compound's self-association behavior and its interaction with other molecules. While direct experimental studies on the self-association of 4-Amino(pyridine-d4) are not extensively documented, computational models and experimental work on analogous compounds provide critical insights.

Theoretical investigations on related aminopyridines reveal the importance of both the amino group and the pyridine ring in forming stable dimers and larger aggregates. researchgate.netresearchgate.net For 4-aminopyridine, the amino group provides hydrogen bond donors (N-H), while the pyridine nitrogen acts as a hydrogen bond acceptor. taylorandfrancis.com In its deuterated form, the fundamental nature of these interactions remains, though the substitution of hydrogen with deuterium can subtly influence bond strengths and vibrational frequencies.

Computational studies, often employing Density Functional Theory (DFT), are used to explore the geometries and binding energies of possible dimer configurations. chemrxiv.org For aminopyridines, these calculations typically identify cyclic, hydrogen-bonded structures as particularly stable. researchgate.net For instance, studies on the self-association of 2-aminopyridine (B139424) and 3-aminopyridine (B143674) in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have been conducted using ¹H NMR spectroscopy, with ab initio computational methods used to rationalize the experimental data and identify the predominant dimer structures. researchgate.net Similar approaches are applicable to 4-Amino(pyridine-d4), where π–π stacking interactions between the aromatic rings contribute significantly to the stability of aggregates, alongside hydrogen bonding. chemrxiv.org The use of deuterated solvents in such experimental studies is crucial to avoid signal overlap with the solvent's protons. researchgate.netbeilstein-journals.org

The table below summarizes the primary intermolecular interactions and the computational and experimental methods used to study them, based on research on analogous compounds.

| Interaction Type | Description | Primary Investigative Methods |

|---|---|---|

| Hydrogen Bonding | Interaction between the amino group (donor) and the pyridine nitrogen (acceptor) of another molecule, forming dimers or oligomers. taylorandfrancis.com | ¹H NMR Titration in deuterated solvents (e.g., DMSO-d₆), FT-IR Spectroscopy, DFT and Ab Initio Calculations. researchgate.netresearchgate.net |

| π–π Stacking | Non-covalent interaction between the aromatic rings of adjacent pyridine molecules, contributing to the stability of aggregates. | X-ray Crystallography, DFT Calculations (to determine binding energies and geometries). chemrxiv.org |

| Solvent Interactions | Interaction with solvent molecules, which can compete with or mediate self-association. researchgate.net | NMR Spectroscopy (in various deuterated solvents), Solvatochromism Studies, Polarizable Continuum Models (PCM) in computations. researchgate.netresearchgate.net |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 4-Amino(pyridine-d4), which can then be correlated with experimental data for structural confirmation and analysis. The primary spectroscopic techniques in this context are infrared (IR) and Raman spectroscopy, with predictions largely based on quantum mechanical calculations.

Density Functional Theory (DFT) is a widely used method for predicting vibrational spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies and IR intensities, a theoretical spectrum can be generated. acs.org For 4-Amino(pyridine-d4), these calculations would predict shifts in vibrational modes compared to its non-deuterated counterpart, 4-aminopyridine. The most significant changes are expected for modes involving the movement of deuterium atoms, specifically the C-D stretching and bending vibrations of the pyridine ring. These shifts are a direct consequence of the heavier mass of deuterium compared to protium (B1232500).

Numerous studies have successfully correlated theoretical and experimental IR spectra for 4-aminopyridine and its complexes. istanbul.edu.trresearchgate.net For example, the vibrational wavenumbers of free and coordinated 4-aminopyridine have been calculated and compared with experimental FT-IR data, showing that coordination to a metal ion causes predictable upward shifts in specific ring breathing modes. istanbul.edu.tr Such studies establish the reliability of the computational methods. When applied to 4-Amino(pyridine-d4), the theoretical model would be validated by matching the predicted isotopic shifts with those observed in high-resolution experimental spectra. This correlation is crucial for assigning specific bands in the experimental spectrum and confirming the deuteration pattern. nih.gov

The following table presents a comparison of selected experimental and calculated vibrational frequencies for the parent compound, 4-aminopyridine, illustrating the level of agreement typically achieved. A similar analysis for 4-Amino(pyridine-d4) would focus on the shifts of these modes upon deuteration.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) for 4-Aminopyridine istanbul.edu.trresearchgate.net | Calculated Wavenumber (cm⁻¹) for 4-Aminopyridine istanbul.edu.tr | Assignment istanbul.edu.trresearchgate.net |

|---|---|---|---|

| ν(N-H) asym | 3436 | - | Asymmetric NH₂ stretch |

| δ(N-H) | 1648 | - | NH₂ scissoring |

| ν(C=N) | 1602 | - | Pyridine ring C=N stretch |

| ν(C=C) | 1507 | - | Pyridine ring C=C stretch |

| Ring Breathing (ν9, 1) | 991 | 998 | Symmetric ring stretch |

Reaction Pathway Modeling and Transition State Analysis Involving Deuterated Pyridines

Computational modeling is indispensable for elucidating the mechanisms of chemical reactions involving deuterated pyridines. By mapping potential energy surfaces, chemists can model reaction pathways, identify intermediates, and analyze the structure and energy of transition states. acs.org This is particularly valuable for understanding reactions where deuterium labeling is used as a mechanistic probe, such as in hydrogen isotope exchange (HIE) reactions or transformations where a C-H/C-D bond is broken in the rate-determining step.

Studies on the base-mediated deuteration of pyridines, for instance, combine experimental results with DFT calculations to map the reaction mechanism. d-nb.info These models can determine the relative thermodynamic stability of potential anionic intermediates, which correlates with the observed distribution and degree of deuteration. d-nb.info Similarly, in the functionalization of pyridines, reacting deuterated pyridine (e.g., pyridine-d₅) and analyzing the deuterium content of the products provides experimental evidence for proposed pathways, such as those involving hydride release for rearomatization. acs.org

Transition state analysis is a key component of this modeling. Theoretical calculations can locate the transition state structure for a given reaction step and determine its activation energy. nih.gov This information is critical for understanding reaction kinetics and selectivity. For example, in the aminolysis of pyridyl benzoates, a concerted mechanism involving a cyclic transition state was proposed and supported by a deuterium kinetic isotope effect (KIE) of 1.3 ± 0.1. nih.gov Computational modeling of such transition states helps to visualize the key interactions that stabilize them. In palladium-catalyzed H/D exchange reactions, a concerted metalation-deprotonation (CMD) mechanism proceeding through a five-membered transient state structure has been proposed to explain the regioselectivity of deuteration on the pyridine ring. rsc.org

The table below outlines key findings from computational and experimental studies on reaction pathways involving deuterated pyridines.

| Reaction Type | Key Mechanistic Feature Investigated | Methodology | Finding |

|---|---|---|---|

| Base-Mediated H/D Exchange | Selectivity of deuteration sites. d-nb.info | DFT calculations of anion stability, experimental deuteration with KOtBu/DMSO-d₆. d-nb.info | The distribution and degree of deuteration are determined by the relative thermodynamic stability of the heterocyclic anions formed. d-nb.info |

| Regiodivergent Alkylation | Role of hydride in rearomatization. acs.org | Reaction of pyridine-d₅, DFT modeling of reaction pathways. acs.org | Experimental use of deuterated pyridine confirmed that hydride release from lithium dihydropyridinate intermediates is essential for rearomatization. acs.org |

| Aminolysis of Pyridyl Benzoates | Nature of the transition state. nih.gov | Kinetic studies (Hammett and Brønsted plots), deuterium kinetic isotope effect (KIE) measurements. nih.gov | A concerted mechanism through a cyclic transition state is supported by a KIE of 1.3 and analysis of activation parameters. nih.gov |

| Pd-Catalyzed α-Deuteration | Origin of regioselectivity. rsc.org | Ligand screening, experimental H/D exchange with D₂O. rsc.org | A proposed five-membered concerted metalation-deprotonation (CMD) transition state explains the observed α-selectivity. rsc.org |

Mechanistic Studies and Kinetic Isotope Effects Kies with 4 Amino Pyridine D4

4-Amino(pyridine-d4) as a Probe for Reaction Mechanism Elucidation

The strategic placement of deuterium (B1214612) atoms in 4-Amino(pyridine-d4) allows it to be a sensitive probe for elucidating reaction mechanisms. numberanalytics.com When a C-H bond is replaced by a C-D bond, the bond becomes stronger and has a lower zero-point energy. ias.ac.incsbsju.edu Consequently, any reaction where the C-H bond is broken in or before the rate-determining step will proceed slower with the deuterated compound. ias.ac.in This phenomenon, known as the kinetic isotope effect (KIE), is a powerful diagnostic tool. wikipedia.org The magnitude of the KIE can provide information about the degree of bond cleavage at the transition state. ias.ac.in

For instance, in nucleophilic substitution reactions of hydrogen (SNH) on the pyridine (B92270) ring, such as the Chichibabin reaction which produces 2-aminopyridine (B139424) derivatives, the use of deuterated pyridines can help to confirm the proposed addition-elimination mechanism. wikipedia.orgbhu.ac.innih.gov The observation of a significant KIE would support a mechanism where the C-H bond is broken during the rate-determining step. savemyexams.comlibretexts.org

Investigation of Proton/Deuteron (B1233211) Transfer Processes

Proton transfer is a fundamental step in many chemical and biological reactions. acs.orgresearchgate.net Studying the transfer of a deuteron (D+) in place of a proton (H+) using 4-Amino(pyridine-d4) can reveal crucial details about the transition state of these processes. scispace.com Computational studies on related aminopyridine systems have investigated the energetics of proton transfer, calculating activation barriers and examining the geometry of the transition state. scispace.comnih.gov For example, in the tautomerization of 2-amino-4-methylpyridine, the calculated energy barrier for proton transfer was significant, indicating a substantial energy requirement for this process. scispace.comnih.gov The use of deuterated analogs in such studies allows for the experimental validation of these computational models through the measurement of KIEs.

Quantitative Analysis of Kinetic Isotope Effects

The quantitative measurement of KIEs provides a deeper understanding of reaction mechanisms. libretexts.org These effects are categorized into primary and secondary KIEs, each offering distinct information about the reaction pathway. numberanalytics.com

Primary Kinetic Isotope Effects for C-H/C-D Bond Scission

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org For the cleavage of a C-H versus a C-D bond, the theoretical maximum primary KIE is approximately 6 to 10 at room temperature. wikipedia.orgescholarship.org This is due to the difference in zero-point energies between the C-H and C-D bonds; the C-D bond has a lower zero-point energy and therefore a higher activation energy for cleavage. csbsju.eduprinceton.edu A large observed KIE (typically kH/kD > 2) is strong evidence that C-H/C-D bond breaking is part of the rate-determining step. ias.ac.inepfl.ch For example, in the bromination of acetone, a kH/kD of 7 was observed, indicating that the rate-determining step involves the cleavage of a C-H bond. libretexts.org

Table 1: Representative Primary Kinetic Isotope Effects

| Reaction Type | Typical kH/kD Value | Implication |

|---|---|---|

| C-H Bond Cleavage | > 2 | Bond scission occurs in the rate-determining step. ias.ac.inepfl.ch |

| Linear Proton Transfer | ~2.5 - 3.5 | Significant proton motion in the transition state. princeton.edu |

Secondary Kinetic Isotope Effects and Their Interpretations

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.orggoogle.com Although smaller than primary KIEs, SKIEs provide valuable information about changes in hybridization and the electronic environment at the transition state. princeton.eduepfl.ch They are classified as α-SKIEs or β-SKIEs depending on the position of the isotope relative to the reaction center.

A change in hybridization from sp3 to sp2 typically results in a normal SKIE (kH/kD > 1, around 1.1-1.2), while a change from sp2 to sp3 leads to an inverse SKIE (kH/kD < 1, around 0.8-0.9). epfl.ch These effects arise from changes in the vibrational frequencies of bending modes at the transition state. princeton.edu For instance, β-secondary KIEs can be influenced by hyperconjugation, where electron density is transferred from a C-H or C-D sigma bond to an adjacent empty or partially filled orbital. libretexts.orglibretexts.org

Table 2: Interpretation of Secondary Kinetic Isotope Effects

| Hybridization Change | Typical kH/kD Value | Interpretation |

|---|---|---|

| sp3 → sp2 | ~ 1.1 - 1.2 | Loosening of bending vibrations in the transition state. epfl.ch |

Equilibrium Isotope Effects

Equilibrium isotope effects (EIEs) reflect the influence of isotopic substitution on the position of a chemical equilibrium. columbia.edu Unlike KIEs, which compare reaction rates, EIEs compare equilibrium constants (KH/KD). Deuterium tends to favor the more strongly bonded position. columbia.edu Therefore, if the C-D bond is stronger in the product than in the reactant, the equilibrium will favor the deuterated product (KH/KD < 1, an inverse EIE). Conversely, if the C-H bond is stronger in the product, a normal EIE (KH/KD > 1) is observed. columbia.edu Understanding EIEs is crucial for interpreting complex reaction mechanisms where pre-equilibria may be involved. columbia.edu

Deuterium Labeling in Investigating Intermediates and Catalytic Cycles

The use of deuterated compounds like 4-Amino(pyridine-d4) is instrumental in tracing the path of molecules through complex reaction sequences. By tracking the position of the deuterium atoms in intermediates and final products, chemists can deduce the mechanisms of catalytic cycles.

Deuterium labeling experiments are a cornerstone for proposing and validating catalytic cycles. researchgate.netrsc.org For instance, in palladium-catalyzed reactions involving aminopyridine derivatives, deuterium labeling helps to understand processes like C-H activation. rsc.org Studies on the dehydrative coupling of 2-aminopyridines with alcohols have utilized deuterium labeling to support a proposed "borrowing hydrogen" mechanism. rsc.org In this type of reaction, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine before the hydrogen is returned. Observing the incorporation and location of deuterium atoms throughout this process provides clear evidence for the proposed intermediates. rsc.org

A proposed catalytic cycle for a palladium-catalyzed borrowing hydrogen reaction, informed by deuterium labeling studies, is outlined below. rsc.org

Table 1: Proposed Catalytic Cycle for Pd-Catalyzed Dehydrative Coupling

| Step | Process | Role of Deuterium Labeling |

|---|---|---|

| 1 | Oxidative addition of alcohol to Pd(0) | Using a deuterated alcohol allows tracking of the deuterium atom to confirm its transfer to the palladium catalyst. |

| 2 | β-hydride elimination | The formation of a key aldehyde intermediate can be verified by observing the deuterium label in this species. rsc.org |

| 3 | Condensation with aminopyridine | The reaction of the deuterated aldehyde with the aminopyridine forms a hemiaminal intermediate. |

| 4 | Dehydration and Reductive Elimination | The final product incorporates the deuterium, confirming the hydrogen transfer pathway. A significant kinetic isotope effect (kH/kD) supports C-H(D) bond cleavage as part of the rate-determining sequence. rsc.org |

Furthermore, mechanistic studies on iridium-catalyzed hydrogen isotope exchange (HIE) reactions show that the catalytic pathway is highly dependent on the solvent and ancillary ligands. researchgate.net The use of deuterated solvents like methanol-d4 (B120146) helps in identifying critical iridium-hydride intermediates that are essential for the catalytic H/D exchange process. researchgate.net Similarly, deuterium-labeling experiments in rhodium-catalyzed reactions have been used to demonstrate the reversibility of C-H bond activation, a key step in many catalytic functionalization reactions. rsc.org

pH-Dependent H/D Exchange Mechanism

The exchange of hydrogen for deuterium in 4-aminopyridine (B3432731) is highly influenced by the pH of the medium. nih.gov Generally, hydrogen-deuterium exchange (HDX) reactions are subject to acid-base catalysis. nih.gov The rate at which labile protons, particularly those on heteroatoms (like the amino group) and activated carbon positions, are exchanged with deuterium from a solvent like D₂O depends significantly on the concentration of H⁺ (or D⁺) and OH⁻ (or OD⁻). nih.govnih.gov

Research has shown that 4-aminopyridines can undergo a surprisingly rapid and highly selective protium-deuterium exchange at the C-2 and C-6 positions (ortho to the ring nitrogen) in neutral D₂O. thieme-connect.deresearchgate.net This exchange can be achieved by heating in a sealed vessel under microwave irradiation, notably without the need for an acid or metal catalyst. thieme-connect.deresearchgate.net This method contrasts with traditional acid-mediated H/D exchange processes. thieme-connect.de

The mechanism in neutral D₂O is distinct from the acid-catalyzed pathway. While acid-catalyzed exchange typically involves protonation of the pyridine nitrogen to activate the ring, the high-temperature exchange in neutral water suggests a different activation mechanism, potentially involving direct attack or a specific transition state facilitated by the thermal conditions.

Table 2: Comparison of H/D Exchange Conditions for 4-Aminopyridines

| Condition | Mechanism | Selectivity | Catalyst | Reference |

|---|---|---|---|---|

| Neutral D₂O, 190°C, Microwave | Direct thermal activation | High for C-2 and C-6 positions | None required | thieme-connect.deresearchgate.net |

| Acid-mediated (e.g., D₂SO₄) | Electrophilic aromatic substitution on the pyridinium (B92312) ion | Dependent on acid strength and temperature | Acid (e.g., D₂SO₄) | thieme-connect.de |

| Pd/C Catalyzed | Heterogeneous catalysis | Dependent on catalyst and conditions | Pd/C | acs.orgnih.gov |

In studies using mass spectrometry to monitor HDX, the intrinsic exchange rate is known to decrease as the pH decreases from neutral. nih.gov This is because the concentration of the deprotonated base catalyst (OD⁻) is lower at acidic pD. To compare exchange rates across different pH values, data is often normalized to a standard pH condition. nih.gov For 4-aminopyridine, the amino group hydrogens exchange with deuterium from a D₂O solvent very rapidly, often precluding detailed kinetic analysis of this specific exchange, whereas the C-H bond exchange provides more stable labeling for mechanistic studies. acs.orgnih.gov

Advanced Applications in Organic Synthesis and Catalysis Utilizing 4 Amino Pyridine D4

4-Amino(pyridine-d4) as a Deuterium (B1214612) Source in Organic Reactions